molecular formula C15H17N3O B581796 Z-(R,S)-3-amino-5-cyclohexyl-2-oxo-1,4-benzodiazepine CAS No. 146373-94-6

Z-(R,S)-3-amino-5-cyclohexyl-2-oxo-1,4-benzodiazepine

Cat. No.: B581796
CAS No.: 146373-94-6
M. Wt: 255.321
InChI Key: MROMJWNQYYNRBI-UHFFFAOYSA-N
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Description

Z-(R,S)-3-amino-5-cyclohexyl-2-oxo-1,4-benzodiazepine is a benzodiazepine derivative characterized by a 1,4-benzodiazepine core structure with a cyclohexyl substituent at position 5, an amino group at position 3, and a ketone group at position 2 (Figure 1). Its molecular formula is C₂₃H₂₅N₃O₃, with a molecular weight of 391.47 g/mol (calculated from ). The compound’s stereochemistry is defined by the (R,S)-Z configuration, which influences its pharmacological interactions. Notably, the cyclohexyl group at position 5 distinguishes it from other benzodiazepines, which often feature aromatic or halogenated substituents (e.g., chlorophenyl or nitro groups) .

Properties

IUPAC Name

benzyl N-(5-cyclohexyl-2-oxo-1,3-dihydro-1,4-benzodiazepin-3-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O3/c27-22-21(26-23(28)29-15-16-9-3-1-4-10-16)25-20(17-11-5-2-6-12-17)18-13-7-8-14-19(18)24-22/h1,3-4,7-10,13-14,17,21H,2,5-6,11-12,15H2,(H,24,27)(H,26,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVWJKQUIOUNATF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=NC(C(=O)NC3=CC=CC=C32)NC(=O)OCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Z-(R,S)-3-amino-5-cyclohexyl-2-oxo-1,4-benzodiazepine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a substituted o-phenylenediamine with a cyclohexanone derivative in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The product is then purified through recrystallization or chromatography techniques.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring reaction parameters such as temperature, pressure, and pH can enhance the efficiency and scalability of the process. Additionally, green chemistry principles may be applied to minimize the use of hazardous solvents and reduce waste generation.

Chemical Reactions Analysis

Types of Reactions

Z-(R,S)-3-amino-5-cyclohexyl-2-oxo-1,4-benzodiazepine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted benzodiazepine derivatives.

Scientific Research Applications

Z-(R,S)-3-amino-5-cyclohexyl-2-oxo-1,4-benzodiazepine has several applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of novel benzodiazepine derivatives with potential pharmacological activities.

    Biology: Studied for its interactions with various biological targets, including neurotransmitter receptors and enzymes.

    Medicine: Investigated for its potential therapeutic effects in treating anxiety, insomnia, and other neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Z-(R,S)-3-amino-5-cyclohexyl-2-oxo-1,4-benzodiazepine involves its interaction with the gamma-aminobutyric acid (GABA) receptor complex in the central nervous system. By binding to specific sites on the GABA receptor, the compound enhances the inhibitory effects of GABA, leading to increased neuronal inhibition and a calming effect. This mechanism is similar to other benzodiazepines, which are known to modulate GABAergic neurotransmission.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Molecular Differences

The table below summarizes key structural and molecular distinctions between Z-(R,S)-3-amino-5-cyclohexyl-2-oxo-1,4-benzodiazepine and related compounds:

Compound Name Molecular Formula Substituents (Position) Molecular Weight (g/mol) Key Features Reference
This compound C₂₃H₂₅N₃O₃ Cyclohexyl (5), Amino (3), Oxo (2) 391.47 High lipophilicity due to cyclohexyl
(R,S)-Z-3-Amino-7-chloro-5-(2-chlorophenyl)-2-oxo-1,4-benzodiazepine C₂₃H₁₇Cl₂N₃O₃ 2-Chlorophenyl (5), Cl (7), Amino (3) 454.31 Dual halogenation enhances stability
Methylclonazepam C₁₆H₁₂ClN₃O₃ 2-Chlorophenyl (5), NO₂ (7), Methyl (1) 329.74 Nitro group increases metabolic activity
6-Methoxy-2-phenyl-1,4-benzoxathiin C₁₅H₁₂N₂OS Methoxy (6), Phenyl (2), Sulfur-oxygen ring 268.33 Non-benzodiazepine; sulfur-oxygen heterocycle
Key Observations:

Substituent Impact: The cyclohexyl group in this compound contributes to increased lipophilicity compared to halogenated analogs (e.g., chlorophenyl in or nitro in ). This may enhance blood-brain barrier penetration but reduce aqueous solubility. Halogenation (e.g., chlorine in ) improves metabolic stability but may introduce toxicity risks.

Sulfur-oxygen heterocycles (e.g., benzo-1,4-oxathiins in ) exhibit distinct electronic properties compared to benzodiazepines, altering receptor binding.

Pharmacological and Analytical Data

Solubility and Stability:
  • This compound lacks reported solubility data (), whereas Methylclonazepam () is sparingly soluble in water due to its nitro group.
  • The dual chlorine atoms in (R,S)-Z-3-Amino-7-chloro-5-(2-chlorophenyl)-2-oxo-1,4-benzodiazepine () likely enhance crystallinity and shelf stability.
Elemental Analysis:
  • Benzo-1,4-oxathiin derivatives () show lower nitrogen content (10.44% vs. 10.36% found) compared to benzodiazepines, reflecting structural differences in heteroatom composition.

Biological Activity

Z-(R,S)-3-amino-5-cyclohexyl-2-oxo-1,4-benzodiazepine is a compound within the benzodiazepine class, known for its psychoactive properties. This article delves into its biological activity, synthesis, mechanisms of action, and potential therapeutic applications, supported by relevant data and research findings.

  • Chemical Name : this compound
  • CAS Number : 146373-94-6
  • Molecular Formula : C23H25N3O3
  • Molecular Weight : 391.46 g/mol

This compound primarily acts as a modulator of the gamma-aminobutyric acid (GABA) receptor complex in the central nervous system. By binding to specific sites on the GABA receptor, it enhances GABAergic neurotransmission, leading to increased neuronal inhibition and a calming effect. This mechanism is characteristic of many benzodiazepines and contributes to their sedative and anxiolytic effects .

Pharmacological Effects

The compound exhibits several pharmacological effects typical of benzodiazepines:

  • Anxiolytic : Reduces anxiety levels.
  • Sedative : Induces sleepiness and relaxation.
  • Muscle Relaxant : Alleviates muscle tension.
  • Anticonvulsant : Prevents seizures.

These effects are mediated through its interaction with GABA receptors, particularly the GABAA subtype .

Case Studies and Research Findings

  • Clinical Applications :
    • This compound has been studied for its potential in treating anxiety disorders and insomnia. Clinical trials have indicated that compounds in this class can be effective in managing these conditions with a favorable safety profile compared to older sedatives .
  • Side Effects Profile :
    • Like other benzodiazepines, this compound may present side effects such as drowsiness, dizziness, and cognitive impairment. Specific studies have suggested that the side effect profile may vary significantly among different benzodiazepines due to their unique interactions with various GABA receptor subtypes .

Synthesis and Chemical Reactions

The synthesis of this compound typically involves cyclization reactions of appropriate precursors under controlled conditions. A common method includes:

  • Reaction of substituted o-phenylenediamine with cyclohexanone derivatives.
  • Conducting the reaction under reflux in an organic solvent like ethanol or methanol.
  • Purification through recrystallization or chromatography.

This synthetic pathway allows for the production of high-purity compounds suitable for research applications .

Data Table: Summary of Biological Activity

Biological Activity Description Research Findings
AnxiolyticReduces anxietyEffective in clinical trials for anxiety management .
SedativeInduces sleepComparable efficacy to traditional sedatives .
Muscle RelaxantRelieves muscle tensionDemonstrated effectiveness in preclinical studies .
AnticonvulsantPrevents seizuresPotential applications in epilepsy treatment .

Q & A

Basic: What synthetic methodologies are recommended for preparing Z-(R,S)-3-amino-5-cyclohexyl-2-oxo-1,4-benzodiazepine?

Methodological Answer:
A multi-step approach is typically employed:

Core Structure Formation : Start with a 1,4-benzodiazepine scaffold. Cyclohexyl groups can be introduced via Friedel-Crafts alkylation or nucleophilic substitution at position 2.

Amino Group Installation : The 3-amino substituent is added using reductive amination (e.g., NaBH3_3CN with ammonium acetate) or via a Curtius rearrangement of a carboxylic acid precursor.

Oxo Group Optimization : Oxidation of a dihydro intermediate (e.g., using MnO2_2 or K2_2Cr2_2O7_7) yields the 2-oxo moiety.
Key Considerations :

  • Use inert atmospheres (N2_2/Ar) for moisture-sensitive steps.
  • Monitor stereochemistry with chiral HPLC during Z-(R,S) isomer isolation .

Basic: What analytical techniques are critical for characterizing this compound’s purity and structure?

Methodological Answer:

  • HPLC-PDA : Employ reverse-phase C18 columns (e.g., 250 × 4.6 mm, 5 µm) with acetonitrile/0.1% TFA gradients. Detect impurities at 220–280 nm (UV-Vis). Relative retention times help identify byproducts .
  • NMR : 1^1H and 13^13C NMR confirm cyclohexyl integration (δ 1.2–2.1 ppm) and benzodiazepine ring protons (δ 7.2–8.0 ppm).
  • MS : High-resolution ESI-MS validates molecular weight (e.g., C16_{16}H20_{20}ClN3_3O2_2 requires exact mass 321.12 g/mol) .

Basic: How does the cyclohexyl substituent at position 5 influence receptor binding affinity?

Methodological Answer:
The cyclohexyl group enhances lipophilicity, improving blood-brain barrier penetration. Comparative studies with phenyl analogs show:

  • Increased GABAA_A Receptor Affinity : Cyclohexyl’s bulky structure stabilizes hydrophobic pockets in the receptor’s α-subunit.
  • Metabolic Stability : Reduced CYP3A4 oxidation compared to aromatic substituents.
    Experimental Validation : Use radioligand binding assays (e.g., 3^3H-flunitrazepam displacement) to quantify affinity shifts .

Advanced: What strategies resolve enantiomeric mixtures of Z-(R,S)-3-amino derivatives?

Methodological Answer:

  • Chiral HPLC : Use cellulose-based columns (e.g., Chiralpak IC) with hexane/isopropanol (85:15) mobile phase. Resolution factors >1.5 are achievable.
  • Enzymatic Resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze ester intermediates of one enantiomer.
    Data Interpretation : Compare optical rotation ([α]D_D) and circular dichroism (CD) spectra to reference standards .

Advanced: How does pH affect the stability of the 2-oxo-1,4-benzodiazepine core?

Methodological Answer:

  • Acidic Conditions (pH <3) : Hydrolysis of the oxo group occurs, forming a carboxylic acid derivative.
  • Alkaline Conditions (pH >10) : Ring-opening via nucleophilic attack at the C2 carbonyl.
    Experimental Design :
  • Conduct accelerated stability studies (40°C/75% RH) across pH 1–13.
  • Monitor degradation via LC-MS and quantify half-lives .

Advanced: What metabolic pathways are observed in preclinical models?

Methodological Answer:

  • Phase I Metabolism : Hepatic CYP3A4 mediates N-demethylation (3-amino group) and hydroxylation (cyclohexyl ring).
  • Phase II Metabolism : Glucuronidation at the 2-oxo position dominates in rodents.
    Contradictions : Some studies report unexpected sulfation in primate models, requiring species-specific validation .

Advanced: How to address contradictory data on GABAA_AA​ subtype selectivity?

Methodological Answer:
Discrepancies arise from assay conditions:

  • Receptor Subtype Composition : Use recombinant α1β2γ2 vs. α5β3γ2 receptors in HEK293 cells.
  • Allosteric Modulation : Test potentiators (e.g., diazepam) and inhibitors (e.g., flumazenil) to clarify binding modes.
    Resolution : Meta-analyze data with standardized IC50_{50}/EC50_{50} normalization .

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